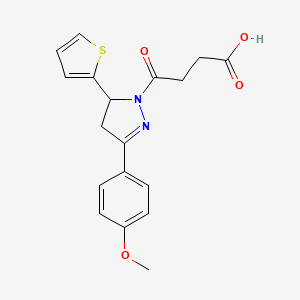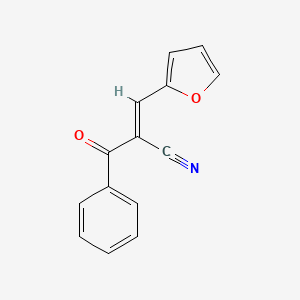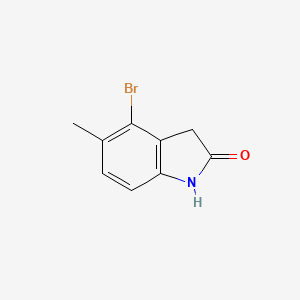![molecular formula C20H20ClN3O B2935271 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 385786-24-3](/img/structure/B2935271.png)
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound known for its versatile applications in various scientific fields. Its unique structure, which includes a quinoline backbone and a phenylpiperazine moiety, makes it a valuable compound in medicinal chemistry, drug discovery, and biological studies.
作用机制
Target of Action
The primary target of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . It acts as a corrosion inhibitor for carbon steel in acidic environments .
Mode of Action
PPMQ interacts with the surface of carbon steel, forming a protective film that inhibits corrosion . The compound functions as a mixed type inhibitor with a predominant cathodic effect . The inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .
Biochemical Pathways
The action of PPMQ affects the electrochemical reactions that lead to corrosion of carbon steel in acidic environments . By forming a protective film on the steel surface, PPMQ disrupts the electrochemical processes that cause corrosion .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their metabolism within the body, in this context, we can discuss the “adsorption kinetics” of PPMQ. The PPMQ molecules physisorb on the steel surface and comply with the Langmuir adsorption isotherm . This suggests that the compound forms a monolayer on the steel surface, which is consistent with its role as a corrosion inhibitor .
Result of Action
The result of PPMQ’s action is the formation of a protective film on the carbon steel surface, which significantly reduces corrosion . SEM results revealed the formation of this protective film . The compound’s efficiency as a corrosion inhibitor can reach up to 96% at an optimal concentration of 10-3 M at 298 K .
Action Environment
The action, efficacy, and stability of PPMQ are influenced by environmental factors such as temperature and the concentration of the compound . The inhibition efficiency was found to decrease with increasing temperature , suggesting that the compound may be less effective in high-temperature environments . Additionally, the compound’s efficacy increases with its concentration, up to an optimal concentration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a chlorinating agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts like hydrochloric acid (HCl) are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product .
化学反应分析
Types of Reactions
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Drug Discovery: The compound serves as a lead molecule in the discovery of drugs targeting various diseases.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments
相似化合物的比较
Similar Compounds
5-Nitro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: Similar structure but with a nitro group instead of a chlorine atom.
5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a methylpiperidine moiety instead of a phenylpiperazine moiety
Uniqueness
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of a quinoline backbone and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKRFMRORNYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)
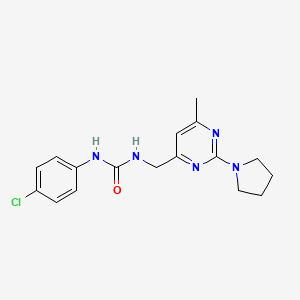
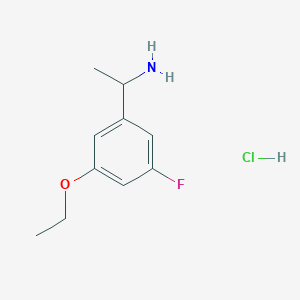
![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)
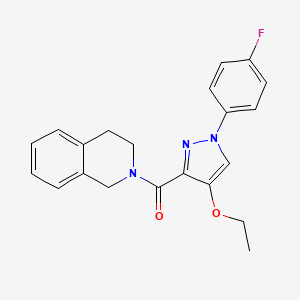
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)
![N'-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B2935200.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2935201.png)
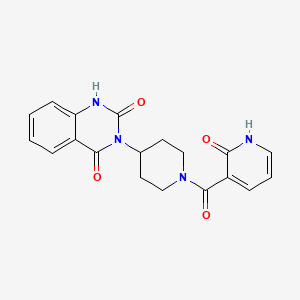
![2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2935203.png)
